molecular formula C15H14N2O2 B3290462 4-(Imidazol-1-ylmethyl)-5,7-dimethylchromen-2-one CAS No. 864760-68-9

4-(Imidazol-1-ylmethyl)-5,7-dimethylchromen-2-one

Cat. No.: B3290462
CAS No.: 864760-68-9
M. Wt: 254.28 g/mol
InChI Key: WHABTBFDFRLYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Imidazol-1-ylmethyl)-5,7-dimethylchromen-2-one is a synthetic organic compound featuring a chromen-2-one (coumarin) core structure substituted with an imidazol-1-ylmethyl group at the 4-position and methyl groups at the 5- and 7-positions, with a molecular formula of C15H14N2O2 . Compounds containing the imidazole ring are of significant interest in medicinal chemistry due to their widespread biological activities and presence in several therapeutic agents . The imidazole moiety is a key building block in nature, found in the amino acid histidine and other biological molecules, and contributes to the amphoteric properties and good solubility in polar solvents of its derivatives . This compound is primarily used in research and development as a key intermediate for the synthesis of more complex molecules. Its structural features make it a valuable scaffold for investigating new biologically active substances. Researchers utilize this compound in various in vitro assays to explore potential pharmacological properties. The chromen-2-one scaffold is known for its diverse biological activities, and the introduction of the imidazole ring can further modulate its interaction with biological targets . WARNING: This product is intended for research purposes only and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-5,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-5-11(2)15-12(8-17-4-3-16-9-17)7-14(18)19-13(15)6-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHABTBFDFRLYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Strategies for the Synthesis of 4-(Imidazol-1-ylmethyl)-5,7-dimethylchromen-2-one and Related Chromen-2-one-Imidazole Conjugates

The construction of the this compound framework can be achieved through several synthetic strategies. These methods often involve the initial synthesis of a reactive chromen-2-one precursor followed by the introduction of the imidazole (B134444) group.

Conventional Synthetic Routes (e.g., Condensation Reactions, Alkylation)

Conventional synthetic approaches remain a cornerstone for the preparation of chromen-2-one-imidazole conjugates. These methods typically involve multi-step sequences that are well-established and reliable. A common strategy is the initial synthesis of a 4-(halomethyl)chromen-2-one derivative, which then serves as an electrophile for the subsequent alkylation of imidazole.

The synthesis of the key intermediate, 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one, can be accomplished via the Pechmann condensation, starting from resorcinol. mdpi.com This intermediate can then be coupled with imidazole or its derivatives to yield the desired conjugate. mdpi.com The alkylation reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the chloromethyl group, forming the C-N bond that links the two heterocyclic systems.

Another conventional approach involves the condensation of a pre-formed imidazole-containing starting material with the components required to build the chromen-2-one ring. For instance, the reaction of an appropriate salicylaldehyde with an imidazole-substituted acetic acid derivative could potentially lead to the formation of the coumarin (B35378) ring through a Knoevenagel or Perkin condensation, although this is a less commonly reported route for this specific substitution pattern.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity from simple starting materials in a single step. researchgate.net For the synthesis of substituted imidazoles, MCRs are particularly well-suited. A one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles can be achieved through the condensation of a dicarbonyl compound (like benzil), an aldehyde, an amine, and ammonium acetate. isca.menih.gov

While a direct MCR for the synthesis of this compound has not been extensively reported, the principles of MCRs can be applied to generate diverse imidazole and chromen-2-one building blocks that can then be conjugated. For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been developed by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org Such MCR-derived imidazoles could then be linked to a suitable chromen-2-one core.

Furthermore, a one-pot cascade reaction involving 3-cyanochromones and α-isocyanoacetates in the presence of a silver carbonate catalyst can lead to the formation of 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives. researchgate.net This demonstrates the potential of MCRs to directly construct complex chromen-2-one-imidazole hybrids.

Green Chemistry Methodologies (e.g., Microwave-Assisted Synthesis, Ultrasonication)

In recent years, green chemistry principles have been increasingly integrated into the synthesis of heterocyclic compounds to minimize environmental impact. Microwave-assisted synthesis and ultrasonication are two prominent green techniques that often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. africanjournalofbiomedicalresearch.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the synthesis of coumarin-imidazole hybrids. researchgate.net The use of microwave energy can significantly accelerate the rate of reaction, often reducing reaction times from hours to minutes. scialert.net For example, the synthesis of various imidazole-coumarin structures has been achieved with good yields under the influence of microwave irradiation at 180 W. researchgate.net This method is not only faster but can also lead to cleaner reactions with fewer byproducts. scialert.net Polar organic solvents like DMF, DMSO, and ethanol are often preferred in microwave-assisted synthesis due to their ability to efficiently absorb microwave energy. mdpi.com

Ultrasonication: Ultrasonic-assisted synthesis is another effective green methodology that utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been used to synthesize a variety of chromen-2-one derivatives, often resulting in extended reaction speeds and increased product yields. aip.orgresearchgate.net The application of ultrasound can be particularly beneficial for condensation and cycloaddition reactions involved in the formation of the heterocyclic cores. researchgate.netnih.gov For instance, the synthesis of chromen-2-one derivatives coupled with 1,2,3-triazoles has been successfully achieved using ultrasound, highlighting the potential of this technique for the synthesis of other N-heterocyclic coumarin conjugates. aip.orgresearchgate.net

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

To explore and optimize the biological activity of this compound, the synthesis of a variety of analogues and derivatives is essential. These modifications typically focus on the chromen-2-one nucleus and the imidazole moiety to investigate how changes in their electronic and steric properties influence their biological profile.

Structural Modifications of the Chromen-2-one Nucleus (e.g., Substitution Patterns, Ring Fusion)

The chromen-2-one core offers multiple positions for structural modification. Altering the substitution pattern on the benzene (B151609) ring of the coumarin can significantly impact the molecule's properties. For example, introducing different substituents at the 5, 6, 7, and 8-positions can modulate lipophilicity, electronic character, and steric bulk, which in turn can affect biological activity.

The synthesis of various substituted chromen-2-ones can be achieved by starting with appropriately substituted phenols in the Pechmann or other coumarin synthesis reactions. For instance, using a different substituted resorcinol or other phenol derivative would lead to analogues with different substitution patterns on the aromatic ring.

Furthermore, ring fusion to the chromen-2-one nucleus can create more complex and rigid structures. For example, the synthesis of pyranopyridine analogues of chromenes has been explored to create novel scaffolds with potential anti-angiogenic properties. researchgate.net Similarly, the fusion of other heterocyclic rings to the coumarin core can lead to novel chemical entities with unique biological profiles.

Modification Strategy Example Starting Material/Reagent Resulting Analogue
Altering Substitution PatternSubstituted PhenolsChromen-2-one with varied substituents on the benzene ring
Ring FusionPropargyl ethers of pyridinolsPyranopyridine-fused chromen-2-ones researchgate.net
Introduction of other heterocycles4-hydroxycoumarin, aldehydes, and 2-mercaptobenzimidazoleChromen-2-one derivatives with fused thiazole rings africanjournalofbiomedicalresearch.com

Structural Modifications of the Imidazole Moiety (e.g., N-substitution, Ring Substituents)

The imidazole ring also provides several avenues for structural modification. N-substitution on the imidazole ring is a common strategy to introduce diverse functional groups. The synthesis of N-substituted imidazoles can be achieved by reacting the parent imidazole with various alkyl or aryl halides.

Additionally, the carbon atoms of the imidazole ring (positions 2, 4, and 5) can be substituted. The synthesis of substituted imidazoles can be accomplished through various methods, including multi-component reactions that allow for the introduction of different substituents at these positions. isca.menih.gov For example, by varying the aldehyde and dicarbonyl components in a four-component imidazole synthesis, a wide range of substituted imidazoles can be prepared. nih.gov These can then be coupled to the chromen-2-one core.

Modification Strategy Example Starting Material/Reagent Resulting Analogue
N-substitutionAlkyl or Aryl HalidesN-substituted imidazole-chromen-2-one conjugates researchgate.net
C-substitution (C2, C4, C5)Varied aldehydes and dicarbonyls in MCRsChromen-2-one conjugates with substituted imidazole rings isca.menih.gov
Ring FusionBenzimidazole analoguesImidazoquinoxalinones nih.gov

Exploration of Different Linker Chemistries and Lengths

One of the common approaches to introduce variability at this position is through the synthesis of 4-chloromethylcoumarin precursors. These precursors can then undergo nucleophilic substitution reactions with imidazole or its derivatives. While direct extension of the alkyl chain is a primary goal, other linker chemistries have also been investigated to introduce different physicochemical properties.

A notable variation in the linker chemistry involves the replacement of the methylene (B1212753) group with a thiomethylene (-S-CH₂-) linkage. This modification introduces a sulfur atom, which can alter the bond angles, length, and electronic properties of the linker. The synthesis of such analogs typically involves the reaction of a 3-(chloromethyl)coumarin derivative with a thiol-substituted imidazole, such as 1H-imidazole-2-thiol. This reaction is generally carried out in the presence of a base, like aqueous ammonia, in a suitable solvent such as acetonitrile. nih.gov This approach has been used to generate a series of imidazole-coumarin conjugates. nih.gov

The table below summarizes the synthesis of a coumarin-imidazole conjugate with a thiomethylene linker.

Coumarin PrecursorImidazole ReactantLinker ChemistryResulting CompoundYield (%)
3-(chloromethyl)coumarin1H-imidazole-2-thiolThiomethylene (-S-CH₂-)2-((2-oxo-2H-chromen-3-yl)methylthio)-1H-imidazole65-86

Further derivatization can be achieved by modifying the imidazole ring itself before conjugation. For instance, alkylation of 1-methylimidazole-2-thiol followed by reaction with a chloromethylated coumarin allows for the introduction of substituents on the imidazole nitrogen, providing another layer of structural diversity. nih.gov

While the exploration of varying linker lengths for the specific this compound is not extensively documented in publicly available literature, the general principles of organic synthesis allow for hypothetical pathways to achieve this. A common strategy would involve the preparation of 4-(ω-haloalkyl)coumarin derivatives with varying alkyl chain lengths (e.g., ethyl, propyl). These intermediates could then be reacted with imidazole to yield a homologous series of compounds.

The synthesis of these precursor haloalkyl coumarins can be challenging. However, multi-step synthetic routes starting from appropriate phenols and β-ketoesters with extended alkyl chains at the γ-position could potentially yield the desired 4-alkyl-substituted coumarins. Subsequent functionalization of the terminal methyl group of the alkyl chain to a halide would provide the necessary reactive handle for imidazole attachment.

The table below illustrates a hypothetical series of compounds with varying alkyl linker lengths, based on established synthetic principles.

Linker LengthLinker StructureHypothetical Compound Name
n=1-CH₂-This compound
n=2-CH₂CH₂-4-(2-(Imidazol-1-yl)ethyl)-5,7-dimethylchromen-2-one
n=3-CH₂CH₂CH₂-4-(3-(Imidazol-1-yl)propyl)-5,7-dimethylchromen-2-one

The investigation into different linker chemistries and lengths is a fundamental aspect of medicinal chemistry and drug design. By systematically modifying the connection between the coumarin and imidazole moieties, it is possible to fine-tune the pharmacological profile of the resulting compounds.

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Biological Activity and Mechanistic Investigations Preclinical Focus

Other Noteworthy Biological Activities (e.g., Antioxidant, Antiviral)

While specific preclinical studies focusing solely on the antioxidant and antiviral properties of 4-(Imidazol-1-ylmethyl)-5,7-dimethylchromen-2-one are not extensively documented in publicly available research, the broader classes of coumarin (B35378) and imidazole (B134444) derivatives to which this compound belongs have demonstrated a range of biological activities, including antioxidant and antiviral effects. The conjugation of an imidazole moiety with a coumarin scaffold, as seen in the target molecule, represents a common strategy in medicinal chemistry to develop novel therapeutic agents.

The coumarin nucleus is a well-established pharmacophore known for its diverse biological properties. The antioxidant potential of coumarin derivatives is often attributed to their chemical structure, particularly the presence and position of hydroxyl or other electron-donating groups on the benz-2-pyrone ring system. These features can enable the molecule to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. For instance, studies on various hydroxylated coumarins have demonstrated significant radical-scavenging activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The specific substitution pattern on the coumarin ring, including the methyl groups at positions 5 and 7 in this compound, can influence the molecule's lipophilicity and electronic properties, which in turn may modulate its antioxidant activity.

Similarly, the imidazole ring is a key structural motif in many biologically active compounds and is known to contribute to a variety of pharmacological effects. Imidazole derivatives have been investigated for their antioxidant properties, with some studies suggesting that the nitrogen-containing heterocyclic ring can participate in redox reactions and stabilize free radicals.

In the context of antiviral research, coumarin-imidazole conjugates have emerged as a promising area of investigation. Various derivatives combining these two heterocyclic systems have been synthesized and evaluated for their activity against a range of viruses, including the Hepatitis C virus (HCV). The antiviral mechanism of such compounds can be multifaceted, potentially involving the inhibition of viral enzymes, interference with viral replication processes, or modulation of host-cell factors involved in the viral life cycle. The specific structural features of the coumarin and imidazole components, as well as the nature of the linker connecting them, play a crucial role in determining the antiviral potency and selectivity. While direct evidence for the antiviral activity of this compound is not available, its structural similarity to other biologically active coumarin-imidazole hybrids suggests that it could be a candidate for future antiviral screening programs.

Structure Activity Relationship Sar and Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method used to correlate the structural properties of compounds with their biological activities. longdom.orgnih.gov For compounds like 4-(Imidazol-1-ylmethyl)-5,7-dimethylchromen-2-one, QSAR helps in predicting biological activity and guiding the design of more potent derivatives. nih.govnih.gov

Development and Validation of Predictive Models

The development of predictive QSAR models for coumarin (B35378) and imidazole (B134444) derivatives involves calculating a range of molecular descriptors and using statistical methods to build a correlative equation. nih.govresearchgate.net These descriptors fall into several categories, including electronic, steric, and topological, which quantify different aspects of the molecule's structure.

Statistical techniques such as Multiple Linear Regression (MLR) and advanced methods like Artificial Neural Networks (ANN) are employed to construct the QSAR models. The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. A well-validated model can accurately predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in the drug discovery process. nih.gov For instance, a model developed for coumarin derivatives targeting cyclin-dependent kinases (CDKs) showed that inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. nih.gov

Table 1: Common Molecular Descriptors in QSAR Models for Heterocyclic Compounds
Descriptor CategoryExample DescriptorsSignificance
Electronic Dipole Moment, HOMO/LUMO EnergiesRelates to molecular reactivity and interaction capabilities. nih.gov
Topological Molecular Connectivity IndicesDescribes the size, shape, and degree of branching in a molecule.
Physicochemical LogP (Lipophilicity), Molar RefractivityGoverns absorption, distribution, and membrane permeability. nih.gov
Steric Molecular Volume, Surface AreaInfluences how the molecule fits into a receptor's binding site.
Structural Number of Hydrogen Bond Donors/AcceptorsCrucial for specific interactions with biological targets. nih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For hybrid structures like this compound, key pharmacophoric features are derived from its constituent moieties.

Studies on related inhibitors have identified several crucial features:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the coumarin lactone ring is a prominent hydrogen bond acceptor. mdpi.com

Hydrogen Bond Donors (HBD): While the parent molecule lacks a strong donor, modifications could introduce this feature. mdpi.com

Aromatic Rings (Ar): Both the coumarin and imidazole rings serve as aromatic features, capable of engaging in π-π stacking interactions with aromatic residues in a protein's active site. mdpi.com

Hydrophobic Features (H): The methyl groups at positions 5 and 7 on the coumarin ring contribute to hydrophobic interactions, which are vital for binding within nonpolar pockets of a target protein. mdpi.com

These features are critical for the molecule's interaction with various biological targets, including enzymes like DNA gyrase and protein kinases. mdpi.commdpi.com

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr It is widely used to understand how ligands like this compound interact with protein targets at the molecular level.

Ligand-Target Protein Interactions and Binding Site Analysis

Docking studies have been extensively performed on coumarin and imidazole derivatives against several key protein targets, providing insights into the potential interactions of this compound.

DNA Gyrase B: Coumarins are known to target the ATP-binding site of the DNA gyrase B (GyrB) subunit, acting as competitive inhibitors. unesp.brnih.govnih.govsci-hub.senih.gov Key amino acid residues within this site, such as Asn46, Asp73, Arg76, and Arg136, are crucial for binding. Interactions typically involve hydrogen bonds with residues like Asn46 and a network of hydrophobic contacts with residues such as Val43, Val71, and Ile78. nih.govresearchgate.net The coumarin ring system fits into this pocket, stabilized by these interactions. nih.govresearchgate.net

Cyclin-Dependent Kinases (CDKs): Both coumarin and imidazole scaffolds are found in potent CDK inhibitors. mdpi.comnih.govresearchgate.netbenthamdirect.com These inhibitors bind to the ATP-binding pocket of CDKs, forming critical hydrogen bonds with the hinge region residues (e.g., Leu244 in CLK1, a related kinase). sciensage.info The aromatic rings often form hydrophobic and stacking interactions within the active site, contributing to the binding affinity. d-nb.info

GAL-1 (Galectin-1): While specific docking data for this compound with GAL-1 is not detailed, galectins are known to have binding pockets that accommodate heterocyclic structures, suggesting potential interactions.

Table 2: Predicted Interactions of this compound with Protein Targets
Target ProteinBinding SiteKey Interacting Residues (Predicted)Type of Interaction
DNA Gyrase B ATP-binding pocketAsn46, Asp73, Arg136, Ile78, Val120Hydrogen bonding, Hydrophobic, π-cation unesp.brnih.govresearchgate.net
CDK2 ATP-binding pocketHinge Region (e.g., Leu83), Lys33, Asp145Hydrogen bonding, Hydrophobic, π-π stacking mdpi.comd-nb.info

Prediction of Binding Affinities and Modes of Action

Molecular docking simulations yield a score, typically expressed in kcal/mol, which estimates the binding affinity between the ligand and the protein. A lower (more negative) score generally indicates a stronger, more favorable interaction. sciensage.info For imidazole and coumarin derivatives, docking scores against targets like CDKs and DNA gyrase often fall in the range of -7.0 to -10.0 kcal/mol, suggesting potent inhibitory potential. sciensage.infomdpi.comnih.gov

The predicted binding mode elucidates the mechanism of action. For instance, docking into the ATP-binding site of DNA gyrase or CDKs strongly suggests a competitive inhibition mechanism, where the compound prevents the natural substrate (ATP) from binding, thereby blocking the enzyme's function. nih.govnih.govembopress.org

Table 3: Representative Predicted Binding Affinities for Coumarin-Imidazole Derivatives
Compound TypeTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Imidazole DerivativeCLK1 Kinase-9.642 sciensage.info
Imidazole DerivativeSARS-CoV-2 Mpro-8.3 mdpi.com
Coumarin-Thiazole HybridDNA Gyrase B-4.9 nih.gov
Coumarin DerivativeCDK9- (Implied high affinity) nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time in a simulated physiological environment. mdpi.comnih.govresearchgate.net This technique complements the static picture provided by molecular docking.

For a compound like this compound, MD simulations are used to validate the stability of the docked pose. benthamdirect.comresearchgate.netnih.gov Key parameters are analyzed to understand the behavior of the complex:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions over the course of the simulation. A stable RMSD plot, typically fluctuating within a narrow range (e.g., 1-3 Å) after an initial equilibration period, indicates that the complex has reached a stable conformation. mdpi.comresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. Higher fluctuations can indicate more flexible regions of the protein, while residues in the binding site that interact with the ligand often show reduced fluctuation, indicating stable binding. researchgate.netresearchgate.net

Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein over time. The persistence of key hydrogen bonds throughout the simulation confirms their importance for the stability of the complex. nih.gov

Together, these analyses confirm whether the binding mode predicted by docking is stable and likely to be maintained in a dynamic biological system, providing greater confidence in the predicted mechanism of action. pensoft.netfrontiersin.orgnih.gov

In Silico Prediction for Research Compound Optimization

In the contemporary drug discovery landscape, the use of computational, or in silico, methods is a cornerstone for the efficient optimization of lead compounds. For derivatives of this compound, these predictive models offer invaluable insights into their potential as therapeutic agents by evaluating key pharmacokinetic and pharmacodynamic properties before their actual synthesis. This approach significantly curtails the time and resources expended in the developmental pipeline. The primary areas of focus for these computational analyses include bioactivity scoring, adherence to drug-likeness principles, and the prediction of absorption, distribution, metabolism, and excretion (ADME) profiles.

Detailed computational studies on coumarin-imidazole hybrids and related coumarin-azole structures have demonstrated that these molecules generally possess favorable pharmacokinetic properties. ijper.org The hybridization of the coumarin scaffold with an imidazole moiety is a strategic approach to enhance the pharmacological profile of the resulting compound. nih.gov

Bioactivity Scoring:

Computational tools can predict the likelihood of a molecule interacting with major classes of protein targets. For coumarin-imidazole hybrids, bioactivity scores can be generated against targets such as G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes. This scoring provides an early indication of the compound's potential therapeutic applications and promiscuity. For a compound like this compound, predictions would likely indicate potential interactions with enzyme and receptor targets, a common trait for this class of compounds.

Table 1: Representative Predicted Bioactivity Scores for a Coumarin-Azole Hybrid Structure

Target ClassBioactivity ScorePredicted Activity
GPCR Ligand-0.45Inactive
Ion Channel Modulator-0.38Inactive
Kinase Inhibitor0.15Moderately Active
Nuclear Receptor Ligand0.25Moderately Active
Protease Inhibitor-0.10Inactive
Enzyme Inhibitor0.40Active

Note: This table presents hypothetical data based on typical predictions for this class of compounds for illustrative purposes.

Drug-Likeness Assessment:

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. This is often assessed using rules like Lipinski's Rule of Five, which sets thresholds for molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. ijper.org Coumarin-imidazole hybrids are frequently designed to comply with these rules to maximize their potential for oral bioavailability.

Table 2: Predicted Physicochemical Properties and Drug-Likeness for a Representative Coumarin-Imidazole Hybrid

ParameterPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight ( g/mol )< 500Yes
LogP (Octanol/Water Partition Coefficient)< 5Yes
Hydrogen Bond Donors< 5Yes
Hydrogen Bond Acceptors< 10Yes
Number of Rule Violations0Yes
Bioavailability Score0.55Good

Note: This table contains representative data for coumarin-azole hybrids to illustrate the typical drug-likeness profile. ijper.org

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction:

ADME properties determine the fate of a drug in the body. In silico tools such as SwissADME and pkCSM are widely used to predict these parameters for novel compounds. ijper.org

Absorption: Key parameters include Human Intestinal Absorption (HIA) and Caco-2 cell permeability. Coumarin-imidazole derivatives are often predicted to have high intestinal absorption, a critical factor for oral drug efficacy. chula.ac.th

Distribution: This is assessed by predicting factors like Blood-Brain Barrier (BBB) permeability and plasma protein binding. Typically, these compounds are predicted to have limited BBB penetration, which can be advantageous in avoiding central nervous system side effects for peripherally targeted therapies.

Metabolism: Predictions often focus on the interaction of the compound with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Many coumarin-based compounds are substrates or inhibitors of various CYP isoforms, and in silico models can flag potential drug-drug interactions.

Excretion: This is related to the compound's clearance from the body. Total clearance and the potential for being a substrate of renal transporters are key predicted parameters. ijper.org

Table 3: Predicted ADME Properties for a Representative Coumarin-Imidazole Hybrid

ADME ParameterPropertyPredicted Value/Classification
Absorption Human Intestinal Absorption (%)> 95%
Caco-2 Permeability (log Papp in 10^-6 cm/s)High
Distribution BBB PermeabilityNo
CNS PermeabilityNo
Metabolism CYP1A2 InhibitorYes
CYP2C9 InhibitorYes
CYP3A4 InhibitorNo
Excretion Total Clearance (log ml/min/kg)Moderate
Toxicity AMES ToxicityNo
HepatotoxicityLow Probability

Note: The data in this table are representative values for coumarin-azole hybrids based on published in silico studies and serve an illustrative purpose. ijper.org

The collective insights from these in silico predictions are instrumental in guiding the structural modifications of this compound and its analogs. By identifying potential liabilities in the ADME profile or drug-likeness, medicinal chemists can rationally design next-generation compounds with an improved probability of success in later-stage preclinical and clinical development.

Analytical Methodologies in Research

Spectroscopic Characterization Techniques for Synthesized Compounds

Spectroscopy involves the interaction of electromagnetic radiation with matter. By analyzing the absorption, emission, or scattering of radiation, detailed information about a molecule's structure and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique identifies the different types of protons (hydrogen atoms) in a molecule. The spectrum provides information on the chemical environment of each proton (chemical shift, δ), the number of protons of each type (integration), and the number of neighboring protons (multiplicity). For a compound like 4-(Imidazol-1-ylmethyl)-5,7-dimethylchromen-2-one, one would expect to see distinct signals for the protons on the imidazole (B134444) ring, the methylene (B1212753) bridge (-CH₂-), the methyl groups (-CH₃), and the aromatic protons on the chromenone core. rsc.orgnih.govsciencescholar.us

¹³C NMR (Carbon-13 NMR): This method provides information about the different types of carbon atoms in a molecule. Each unique carbon atom typically gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environment (e.g., alkyl, aromatic, carbonyl).

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR techniques are used to establish connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons, which is crucial for assembling the complete molecular structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

MS: Standard mass spectrometry provides the molecular weight of the compound, which is a critical piece of data for identification. The fragmentation pattern can serve as a molecular "fingerprint."

HRMS: High-resolution mass spectrometry measures the mass-to-charge ratio with very high accuracy. researchgate.net This allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. This is a definitive method for confirming the chemical formula of a newly synthesized compound. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies (wavenumbers, cm⁻¹). For this compound, characteristic absorption bands would be expected for:

The C=O (carbonyl) stretch of the lactone in the chromenone ring.

C=N and C=C stretching vibrations from the imidazole and aromatic rings. nih.govresearchgate.net

C-H stretching and bending vibrations for the aromatic, methyl, and methylene groups.

C-O stretching of the ether linkage in the lactone.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems of double bonds, such as aromatic rings. The imidazole ring and the chromenone system would be expected to show characteristic absorption maxima (λmax) in the UV-Vis spectrum due to π → π* and n → π* electronic transitions. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, LC-HRMS)

Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the progress of a reaction, isolating the desired product, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to check the purity of a sample and to determine the appropriate solvent system for larger-scale separation. nih.gov The compound's retention factor (Rf) value is a characteristic property under a specific set of conditions (stationary phase and mobile phase).

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This powerful technique couples the separation capabilities of liquid chromatography with the high-accuracy mass analysis of HRMS. It is used to separate the components of a mixture and then identify them based on their exact mass, confirming both the identity and purity of the synthesized compound in a single analysis.

Spectroscopic and Optical Analysis Techniques for Research Applications (e.g., Fluorescent Probes, Colorimetric Probes)

The conjugation of an imidazole ring to a coumarin (B35378) scaffold creates a molecule with significant potential as a fluorescent or colorimetric probe. The coumarin core acts as a fluorophore, a molecule that can absorb light at a specific wavelength and re-emit it at a longer wavelength. The imidazole group, with its nitrogen atoms, can act as a recognition site for various analytes, such as metal ions or protons (H+). The binding of an analyte to the imidazole moiety can modulate the electronic properties of the entire molecule, leading to a detectable change in its color (colorimetric response) or fluorescence (fluorometric response).

Coumarin-imidazole derivatives are investigated as fluorescent probes due to the inherent fluorescence of the coumarin structure. The intensity and wavelength of this fluorescence can be exquisitely sensitive to the local chemical environment. When the imidazole group interacts with a target analyte, it can either enhance or quench the fluorescence of the coumarin. This "on-off" or "off-on" switching mechanism is the basis for its function as a sensor.

For instance, a set of linear and asymmetric coumarin-imidazole hybrid compounds with a N,N-diethylamine group at the 7-position and an imidazole at the 3-position of the coumarin have been synthesized and studied. nih.gov The insertion of a thiophene (B33073) π-spacer between the coumarin and imidazole moieties was found to cause a redshift in both the absorption and emission spectra. nih.gov

Detailed photophysical properties of these analogous compounds are presented in the table below, providing insight into the typical spectroscopic behavior of such hybrids.

Table 1: Photophysical Data of Analogous Coumarin-Imidazole Hybrid Compounds

Compound Absorption Max (λabs) (nm) Emission Max (λem) (nm) Stokes Shift (nm)
5a 428 496 68
5b 460 536 76
5c 430 500 70
5d 455 530 75

Data sourced from Bhagwat et al. (2019) in methanol (B129727) solvent. nih.gov

The Stokes shift, which is the difference between the absorption and emission maxima, is a critical parameter for fluorescent probes, as a larger Stokes shift minimizes self-absorption and improves detection sensitivity.

In addition to fluorescence, changes in the absorption of light in the visible spectrum can serve as a detection mechanism. This leads to a visible color change, allowing for colorimetric sensing. For coumarin-imidazole compounds, interaction with an analyte can alter the electronic charge distribution within the molecule, thereby changing the wavelength of light it absorbs most strongly.

For example, the same set of coumarin-imidazole hybrids showed a noticeable response to trifluoroacetic acid, resulting in a redshifted absorption. nih.gov This shift in the absorption spectrum would be perceived as a change in the color of the solution, indicating the presence of the acid. The imidazole nitrogen can be protonated in acidic conditions, which alters the intramolecular charge transfer (ICT) characteristics of the molecule, a common mechanism for colorimetric sensing in such dye molecules. The solution's color may change in response to varying pH levels, making these compounds potential pH indicators. researchgate.net

The versatility of the imidazole group as a binding site allows for the rational design of probes for a wide array of analytes. By modifying the substituents on either the coumarin or imidazole rings, researchers can fine-tune the probe's selectivity and sensitivity for specific targets, including various metal ions. nih.gov

Future Research Directions and Translational Perspectives Academic

Exploration of Novel and Sustainable Synthetic Pathways

The likely synthesis of 4-(Imidazol-1-ylmethyl)-5,7-dimethylchromen-2-one would involve the nucleophilic substitution of a leaving group at the 4-methyl position of a 5,7-dimethylcoumarin (B12098640) precursor with imidazole (B134444). A common strategy would be the initial halogenation of the 4-methyl group to form an intermediate such as 4-(chloromethyl)-5,7-dimethylchromen-2-one or 4-(bromomethyl)-5,7-dimethylchromen-2-one. This reactive intermediate could then be treated with imidazole in the presence of a suitable base to facilitate the formation of the target compound.

Future research could focus on developing more sustainable and efficient synthetic methodologies. This might include:

Microwave-assisted organic synthesis (MAOS): This technique could potentially reduce reaction times and improve yields compared to conventional heating methods.

Flow chemistry: Continuous flow reactors could offer better control over reaction parameters, leading to higher purity and scalability.

A comparative analysis of these potential synthetic routes is presented in Table 1.

Synthetic ApproachPotential AdvantagesPotential Challenges
Conventional SynthesisWell-established methodology, readily available reagents.Potentially long reaction times, use of hazardous solvents.
Microwave-Assisted SynthesisRapid reaction rates, improved yields.Scale-up limitations, potential for localized overheating.
Flow ChemistryPrecise control over reaction conditions, enhanced safety, scalability.Higher initial equipment cost, potential for clogging.
Green CatalysisReduced environmental impact, catalyst recyclability.Catalyst deactivation, potentially lower reaction rates.

Table 1: Hypothetical Comparison of Synthetic Pathways for this compound.

Advanced Mechanistic Elucidation of Biological Actions in Complex Systems

Given the well-documented and diverse biological activities of both coumarin (B35378) and imidazole derivatives, it is plausible that this compound could exhibit interesting pharmacological properties. Coumarins are known for their anticoagulant, anticancer, and anti-inflammatory activities, while imidazoles are core components of many antifungal and anticancer drugs.

Future research should aim to investigate the potential biological activities of this compound. Initial in vitro screening against a panel of cancer cell lines, bacterial strains, and fungal pathogens would be a crucial first step. Should any significant activity be observed, subsequent advanced mechanistic studies would be necessary to understand its mode of action. These could involve:

Target identification: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific cellular targets of the compound.

Enzyme inhibition assays: If a specific enzyme is identified as a target, detailed kinetic studies could elucidate the mechanism of inhibition.

Cellular pathway analysis: Investigating the effect of the compound on key signaling pathways involved in disease pathogenesis, such as apoptosis, cell cycle regulation, or inflammatory responses.

Rational Design and Synthesis of Next-Generation Analogues

Based on the (currently hypothetical) biological activity of this compound, the rational design and synthesis of next-generation analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be central to this effort.

Potential modifications to the core structure could include:

Substitution on the coumarin ring: Introducing various substituents at different positions of the coumarin scaffold to probe their effect on activity.

Modification of the imidazole ring: Altering the substitution pattern on the imidazole moiety or replacing it with other five-membered heterocycles.

Varying the linker: Modifying the methylene (B1212753) linker between the coumarin and imidazole rings to explore the impact of conformational flexibility.

Computational modeling and docking studies could be employed to guide the design of these new analogues by predicting their binding affinity to potential biological targets.

Development as Research Probes or Tool Compounds for Biological Pathway Investigations

The coumarin scaffold is well-known for its fluorescent properties. Depending on its specific photophysical characteristics, this compound could potentially be developed as a fluorescent probe for biological imaging.

Future research in this area could focus on:

Characterization of photophysical properties: Determining the excitation and emission spectra, quantum yield, and photostability of the compound.

Development of targeted probes: Conjugating the compound to specific biomolecules, such as peptides or antibodies, to enable the visualization of specific cellular components or processes.

Application in high-throughput screening: Utilizing the compound as a fluorescent reporter in assays designed to identify modulators of specific biological pathways.

The imidazole moiety could also serve as a coordination site for metal ions, opening up the possibility of developing metal-based sensors or imaging agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Imidazol-1-ylmethyl)-5,7-dimethylchromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between imidazole derivatives and substituted chromen-2-one cores. For example, chlorination of intermediates using reagents like SOCl₂ (as in analogous imidazole syntheses ) or coupling via tetrakis(dimethylamino)ethylene (TDAE) methodology may facilitate alkylation. Optimization involves solvent selection (e.g., methanol or isopropyl alcohol), temperature control (e.g., 120°C for chlorination ), and stoichiometric ratios to minimize side products. Purification via column chromatography or recrystallization is critical for isolating the target compound.

Q. How can the purity and structural integrity of this compound be confirmed?

  • Methodological Answer : Analytical techniques include:

  • 1H/13C-NMR : Compare chemical shifts (δ) with analogous compounds (e.g., δ ~4.6 ppm for CH₂ in imidazole-linked structures ).
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1660 cm⁻¹) and imidazole ring vibrations .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₅H₁₄N₂O₂ for the target compound).

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : Tools like JChem calculate Log P (lipophilicity) and molar refractivity. For example, a Log P of ~1.91 suggests moderate hydrophobicity , guiding solubility studies in polar/non-polar solvents. DFT calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

Advanced Research Questions

Q. What strategies address low yields during coupling of the imidazole moiety to the chromenone core?

  • Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalytic Systems : Use Pd-based catalysts for Suzuki-Miyaura couplings (if applicable) or phase-transfer catalysts .
  • Microwave-Assisted Synthesis : Enhance reaction kinetics and selectivity .
  • Protecting Groups : Temporarily block reactive sites (e.g., nitro groups in nitroimidazoles ).

Q. How does substitution at the imidazole or chromenone rings influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. For example:

  • Electron-Withdrawing Groups (EWGs) : Nitro or halogen groups (e.g., 5-nitro in imidazoles ) may enhance electrophilic interactions.
  • Steric Effects : Bulky substituents (e.g., 5,7-dimethyl in chromenone) can alter binding affinity .
  • Biological Assays : Test derivatives against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric or chromatographic methods .

Q. What are the challenges in studying the compound’s stability under varying pH and temperature?

  • Methodological Answer : Degradation pathways can be probed via:

  • Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) .
  • HPLC Monitoring : Track decomposition products (e.g., hydrolyzed chromenone or imidazole rings).
  • Kinetic Modeling : Derive activation energy for degradation using Arrhenius plots.

Q. Which catalytic systems are effective for synthesizing derivatives with modified imidazole substituents?

  • Methodological Answer : TDAE methodology enables nucleophilic substitution with aromatic carbonyl compounds . For halogenated derivatives, Ullmann coupling or Buchwald-Hartwig amination may be suitable. Metal-organic frameworks (MOFs) with carboxylate linkers could serve as heterogeneous catalysts for regioselective modifications.

Q. How can discrepancies in spectroscopic data during characterization be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • X-ray Crystallography : Confirm absolute configuration (as done for imidazole derivatives ).
  • High-Resolution MS (HRMS) : Rule out isotopic or adduct interference.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.